molecular formula C8H11NO B067234 (2-Ethylpyridin-4-yl)methanol CAS No. 165558-78-1

(2-Ethylpyridin-4-yl)methanol

Cat. No. B067234
M. Wt: 137.18 g/mol
InChI Key: KMRUOPWMFMXHMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridinyl methanol derivatives, including "(2-Ethylpyridin-4-yl)methanol", often involves condensation reactions, ligand exchange, or reduction processes. For example, derivatives similar to "(2-Ethylpyridin-4-yl)methanol" have been synthesized through condensation reactions without catalysts or solvents at elevated temperatures, demonstrating the potential for straightforward synthetic pathways (Percino, Chapela, & Rodríguez-Barbarín, 2005). Moreover, catalyst-free domino reactions have been developed for synthesizing related compounds, indicating the efficiency and versatility of modern synthetic methods (Zhao et al., 2020).

Molecular Structure Analysis

The molecular and crystal structure of pyridinyl methanol derivatives reveals interesting characteristics such as symmetrical molecules, intramolecular hydrogen bonds, and crystallization in specific crystal systems. For instance, a related compound was found to crystallize in a monoclinic crystal system with two moderate intramolecular O–H⃛N hydrogen bonds, providing stability to the crystal structure (Percino et al., 2005).

Chemical Reactions and Properties

Pyridinyl methanol derivatives engage in various chemical reactions, such as ligand exchange reactions with metal complexes, showcasing their reactivity and potential in coordination chemistry. For example, ligand exchange reactions involving methoxide in metal complexes have been reported, indicating the reactivity of these compounds in forming new chemical bonds (Klausmeyer et al., 2003).

Physical Properties Analysis

The physical properties of pyridinyl methanol derivatives, including solubility, boiling points, and melting points, are crucial for their application in chemical syntheses. While specific data on "(2-Ethylpyridin-4-yl)methanol" were not found, related compounds exhibit distinct physical properties influenced by their molecular structure and intermolecular interactions.

Chemical Properties Analysis

The chemical properties of "(2-Ethylpyridin-4-yl)methanol" and similar compounds, such as acidity/basicity, reactivity with various reagents, and stability under different conditions, are fundamental to their utility in organic synthesis and material science. Their reactivity in ligand exchange reactions and ability to form stable complexes with metals highlight their chemical versatility (Klausmeyer et al., 2003).

properties

IUPAC Name

(2-ethylpyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-8-5-7(6-10)3-4-9-8/h3-5,10H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRUOPWMFMXHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethylpyridin-4-yl)methanol

Synthesis routes and methods

Procedure details

5.36 g of sodium borohydride are added portionwise to a solution of 5.08 g of ethyl 2-ethylpyridine-4-carboxylate in 53 ml of ethanol, under an inert atmosphere of argon at a temperature in the region of 0° C. The reaction mixture is refluxed with stirring for 3 hours and then concentrated to dryness under reduced pressure. The residue thus obtained is taken up in 500 ml of dichloromethane and then washed with 500 ml of water. The organic phase is dried over magnesium sulfate, filtered and then concentrated to dryness under reduced pressure. 3.16 g of 2-ethyl-4-(hydroxymethyl)pyridine are thus obtained.
Quantity
5.36 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

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